Methyl 2-azidobenzoate
Overview
Description
Methyl 2-azidobenzoate is a compound that is structurally related to benzimidazoles and benzoic acid derivatives. While the provided papers do not directly discuss methyl 2-azidobenzoate, they do provide insights into similar compounds that can help infer some of its characteristics. For instance, the study of 2-azido-1-methylbenzimidazole and its reactions with unsaturated compounds can shed light on the reactivity of azido groups in aromatic systems . Similarly, the synthesis of 2-azido-1-methylaminobenzimidazole provides information on the synthetic routes that might be applicable to the azido derivatives of benzoic acid . The crystal and molecular structure of 2-amino-3-methylbenzoic acid, although not an azido compound, offers a glimpse into the structural aspects of substituted benzoic acids .
Synthesis Analysis
The synthesis of related azido compounds involves sequential chemical transformations. For example, 1-methylamino-2-hydrazinobenzimidazole was synthesized through the action of hydrogen peroxide and hydrazine hydrate, followed by nitrosation and treatment with hydrochloric acid to yield 2-azido-1-methylaminobenzimidazole . This suggests that the synthesis of methyl 2-azidobenzoate could also involve a stepwise approach, starting from a suitable precursor of methyl benzoate and introducing the azido group at the appropriate position.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-azidobenzoate, such as 2-amino-3-methylbenzoic acid, has been determined using crystallographic methods. The structure of 2-amino-3-methylbenzoic acid was found to be approximately planar, with a monoclinic space group and specific bond distances indicating the nature of the substituents' contributions to the overall molecular conformation . This information can be extrapolated to suggest that methyl 2-azidobenzoate may also exhibit a planar structure, with the azido group influencing the electronic distribution within the molecule.
Chemical Reactions Analysis
The reactivity of azido compounds is highlighted in the cycloaddition reactions of 2-azido-1-methylbenzimidazole with various unsaturated compounds. These reactions lead to the formation of adducts and triazole derivatives, indicating that the azido group is highly reactive and can participate in the formation of heterocyclic structures . Methyl 2-azidobenzoate would likely undergo similar reactions, with the potential to form triazoles or other nitrogen-containing heterocycles upon reaction with unsaturated systems.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl 2-azidobenzoate are not directly reported in the provided papers, the studies of related compounds allow for some predictions. The azido group is known to be a good leaving group and can lead to the generation of reactive intermediates such as nitrenes. The presence of this group in a compound like methyl 2-azidobenzoate would influence its boiling point, density, and reactivity. The crystal structure analysis of 2-amino-3-methylbenzoic acid provides a calculated density, which could be comparable to that of methyl 2-azidobenzoate if the molecular weights are similar .
Scientific Research Applications
Synthesis and Characterization of Derivatives
- Methyl 2-azidobenzoate is used in the synthesis of various derivatives, including azo compounds and 1,2,3-triazoles, which exhibit antibacterial activity. This process involves converting 2-aminobenzoic acid into methyl 2-aminobenzoate and subsequently forming various compounds like 3-amino-2-methylquinazolin-4(3H)-one. These compounds have been characterized spectroscopically and tested for antibacterial potential against pathogenic bacterial strains (Khan, 2018).
Pharmaceutical Research
- In pharmaceutical research, dibenzo- and benzindolo-azecines, derived from similar compounds, are potential neuroleptics. Their effectiveness at dopamine and 5-HT2A-receptors has been tested through various methods, including radio ligand binding studies and in vivo experiments. These compounds have shown neuroleptic potency comparable to standard drugs (Zergiebel et al., 2017).
Structural Analysis and Computational Studies
- Methyl 4-hydroxybenzoate, a closely related compound, has been studied for its anti-microbial properties. Its structure was analyzed using X-ray crystallography and computational methods, revealing significant pharmaceutical activity based on its molecular properties (Sharfalddin et al., 2020).
Synthesis of Potential Bioactive Molecules
- Methyl 2-bromo-2-phenylacetate, which shares similarities with methyl 2-azidobenzoate, has been utilized in synthesizing new small molecules with potential bioactivity. These compounds are precursors in the synthesis of drugs for allergies, depression, and antihistamines (Quintero et al., 2016).
Agricultural Applications
- In agriculture, compounds like acybenzolar-S-methyl, structurally related to methyl 2-azidobenzoate, activate natural plant defenses and show efficacy against pests and diseases in crops like cotton (Martins et al., 2015).
Development of Nanoparticles for Sustained Release
- Methyl 2-benzimidazole carbamate, a related compound, has been used in the development of solid lipid nanoparticles and polymeric nanocapsules for sustained release in agriculture, demonstrating modified release profiles and reduced toxicity (Campos et al., 2015).
Antifungal Activity
- Methyl 2,3-dihydroxybenzoate, structurally similar to methyl 2-azidobenzoate, has been isolated and identified for its antifungal activity against various plant pathogens, suggesting potential use as a biofungicide (Lee et al., 2017).
Corrosion Inhibition
- Benzimidazole derivatives, related to methyl 2-azidobenzoate, have been studied for their potential as corrosion inhibitors. Computational methods have been used to understand their effectiveness in protecting materials (Obot & Obi-Egbedi, 2010).
Safety And Hazards
Methyl 2-azidobenzoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - repeated exposure (Category 1) . It is advised to avoid contact with strong oxidizing agents and to use with local exhaust ventilation .
Future Directions
properties
IUPAC Name |
methyl 2-azidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-2-3-5-7(6)10-11-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHLODHMWICPLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454207 | |
Record name | Methyl 2-azidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azidobenzoate | |
CAS RN |
16714-23-1 | |
Record name | Methyl 2-azidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-azidobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.